Methyl 4-[(dimethylsulfamoyl)methyl]benzoate
Description
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate is a benzoate ester derivative featuring a dimethylsulfamoyl-methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 265.3 g/mol. The compound combines a sulfonamide moiety with an ester functional group, making it structurally distinct from simpler benzoate derivatives.
Properties
IUPAC Name |
methyl 4-(dimethylsulfamoylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJTMJJSDMNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(dimethylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with dimethylsulfamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis results in the formation of 4-[(dimethylsulfamoyl)methyl]benzoic acid .
Scientific Research Applications
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-[(dimethylsulfamoyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the dimethylamino (electron-donating) or benzylsulfanyl (less polar) groups .
- Steric Hindrance: The dimethylsulfamoyl-methyl substituent introduces moderate steric bulk, similar to benzylsulfanylmethyl but less than quinoline-piperazine derivatives (e.g., C1–C7 in ).
- Functional Group Diversity : Replacing the ester with an amide (as in 4-(dimethylsulfamoyl)benzamide) reduces hydrolytic stability but may improve target binding in biological systems .
2.2 Physicochemical Properties
- Solubility: Sulfonamide-containing compounds like the target are more soluble in polar solvents (e.g., DMSO, methanol) than sulfide or amine derivatives .
- Melting Points : Sulfonamides generally exhibit higher melting points due to stronger intermolecular hydrogen bonding. For example, 4-(dimethylsulfamoyl)benzamide (mp ~200°C) likely surpasses the target compound’s melting point .
2.5 Crystallography and Structural Analysis
Tools like SHELX and ORTEP are widely used for crystallographic studies of similar compounds. The sulfonamide group in the target compound likely forms hydrogen-bonded networks (N–H···O=S), as observed in sulfamoylbenzamide derivatives .
Biological Activity
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
This compound is synthesized through the reaction of 4-(bromomethyl)benzoic acid methyl ester with dimethylsulfamide under basic conditions, typically using potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures to ensure high yield and purity of the product.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The compound features a dimethylsulfamoyl group that can engage in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their function. Additionally, the ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
- Acetylcholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Acetylcholinesterase Inhibitor | Potential treatment for neurodegeneration | |
| Antimicrobial | Inhibitory effects on bacterial growth |
Case Studies
- Neuroprotective Effects : A study investigating the acetylcholinesterase inhibitory properties of similar sulfamides found that certain derivatives exhibited significant inhibition, suggesting that this compound could be similarly effective in neuroprotection .
- Antioxidant Studies : Research on novel symmetric sulfamides demonstrated their antioxidant capabilities through various assays such as DPPH and ABTS radical scavenging tests. This compound's structure suggests it may exhibit comparable activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
